molecular formula C24H27NO3 B4263223 6,7-dimethoxy-3,3-dimethyl-9-(4-methylphenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one

6,7-dimethoxy-3,3-dimethyl-9-(4-methylphenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B4263223
M. Wt: 377.5 g/mol
InChI Key: JGGDLNGATWWHBR-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3,3-dimethyl-9-(4-methylphenyl)-3,4,9,10-tetrahydro-1(2H)-acridinone is a synthetic organic compound belonging to the acridinone family Acridinones are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3,3-dimethyl-9-(4-methylphenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with dimethoxyacetophenone derivatives under acidic or basic conditions. The reaction is followed by cyclization and reduction steps to form the acridinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound into its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, and alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced acridinones, and substituted acridinones with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, acridinone derivatives are studied for their potential as DNA intercalators and enzyme inhibitors. This compound may exhibit similar properties, making it useful in studying biological processes and developing new therapeutic agents.

Medicine

Medicinally, acridinone derivatives have shown promise as anticancer, antimicrobial, and antiviral agents. 6,7-Dimethoxy-3,3-dimethyl-9-(4-methylphenyl)-3,4,9,10-tetrahydro-1(2H)-acridinone could be investigated for similar therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3,3-dimethyl-9-(4-methylphenyl)-3,4,9,10-tetrahydroacridin-1(2H)-one would depend on its specific application. For example, as a DNA intercalator, it may insert itself between DNA base pairs, disrupting replication and transcription processes. As an enzyme inhibitor, it could bind to the active site of enzymes, preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

    Acridine: A parent compound with a simpler structure, known for its use in dyes and antiseptics.

    Acridinone: A closely related compound with a similar core structure, used in medicinal chemistry.

    Quinacrine: An acridine derivative used as an antimalarial and anti-inflammatory agent.

Uniqueness

6,7-Dimethoxy-3,3-dimethyl-9-(4-methylphenyl)-3,4,9,10-tetrahydro-1(2H)-acridinone is unique due to its specific substitutions on the acridinone core, which may confer distinct chemical and biological properties compared to other acridinone derivatives.

Properties

IUPAC Name

6,7-dimethoxy-3,3-dimethyl-9-(4-methylphenyl)-2,4,9,10-tetrahydroacridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-14-6-8-15(9-7-14)22-16-10-20(27-4)21(28-5)11-17(16)25-18-12-24(2,3)13-19(26)23(18)22/h6-11,22,25H,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGDLNGATWWHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC(=C(C=C3NC4=C2C(=O)CC(C4)(C)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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